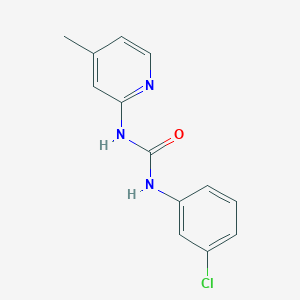
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(3-Chlorophenyl)-3-(4-methylpyridin-3-yl)urea: Similar structure but with the methyl group on a different position of the pyridine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the specific positioning of the chlorophenyl and methylpyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in closely related compounds, making it valuable for targeted applications in research and industry.
生物活性
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3O, with a molecular weight of 261.70 g/mol. The compound features a chlorophenyl group and a methylpyridinyl group linked by a urea moiety, which contributes to its unique chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C13H12ClN3O |
| Molecular Weight | 261.70 g/mol |
| Structural Features | Chlorophenyl and methylpyridinyl groups |
| Biological Applications | Anticancer, anti-inflammatory |
Research indicates that this compound interacts with specific biological targets, potentially inhibiting or activating enzymes and receptors involved in critical metabolic pathways. Its mechanism of action primarily involves:
- Inhibition of Tumor Growth : The compound has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, it demonstrated an IC50 value of 2.39 ± 0.10 μM for A549 cells and 3.90 ± 0.33 μM for HCT-116 cells, comparable to the established drug sorafenib .
- Interaction with Molecular Targets : Molecular docking studies suggest that the urea structure and pyridine ring facilitate hydrogen bonding with amino acid residues in target proteins like BRAF, enhancing its inhibitory effects on cancer cell proliferation .
Anticancer Activity
This compound has been evaluated for its anticancer properties in several studies:
- Cell Line Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. Its structural characteristics contribute to its effectiveness against specific types of cancer.
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| A549 | 2.39 ± 0.10 | Comparable to Sorafenib |
| HCT-116 | 3.90 ± 0.33 | Comparable to Sorafenib |
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to elucidate these mechanisms fully.
- Antibacterial Properties : While primarily focused on anticancer activity, some derivatives related to this compound have shown antibacterial effects against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds or derivatives:
- Synthesis and Evaluation : A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity. The most potent derivative demonstrated IC50 values comparable to established anticancer agents .
- Structural Variations : Variations in the structural components (e.g., different substitutions on the phenyl or pyridine rings) significantly influence biological activity profiles. For example, compounds with additional chlorine substituents exhibited enhanced lipophilicity and biological activity.
属性
CAS 编号 |
125300-55-2 |
|---|---|
分子式 |
C13H12ClN3O |
分子量 |
261.70 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-6-15-12(7-9)17-13(18)16-11-4-2-3-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
InChI 键 |
FTIZKIFBULUFQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















